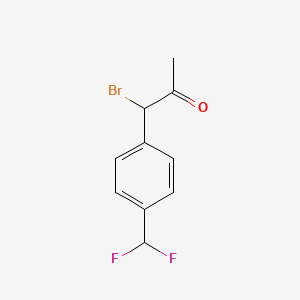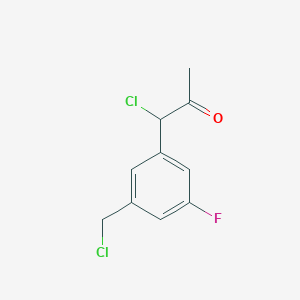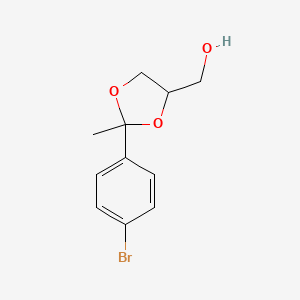
2-(p-Bromophenyl)-2-methyl-1,3-dioxolane-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Bromophenyl)-2-methyl-1,3-dioxolane-4-methanol is an organic compound characterized by the presence of a bromophenyl group attached to a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Bromophenyl)-2-methyl-1,3-dioxolane-4-methanol typically involves the reaction of p-bromobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then subjected to further reactions to introduce the methyl and methanol groups. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(p-Bromophenyl)-2-methyl-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(p-Bromophenyl)-2-methyl-1,3-dioxolane-4-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(p-Bromophenyl)-2-methyl-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-(p-Chlorophenyl)-2-methyl-1,3-dioxolane-4-methanol
- 2-(p-Fluorophenyl)-2-methyl-1,3-dioxolane-4-methanol
- 2-(p-Methylphenyl)-2-methyl-1,3-dioxolane-4-methanol
Uniqueness
2-(p-Bromophenyl)-2-methyl-1,3-dioxolane-4-methanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets, potentially enhancing its efficacy in medicinal applications.
特性
CAS番号 |
100125-99-3 |
|---|---|
分子式 |
C11H13BrO3 |
分子量 |
273.12 g/mol |
IUPAC名 |
[2-(4-bromophenyl)-2-methyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C11H13BrO3/c1-11(14-7-10(6-13)15-11)8-2-4-9(12)5-3-8/h2-5,10,13H,6-7H2,1H3 |
InChIキー |
IQLLWQIEWGCXLG-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)CO)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




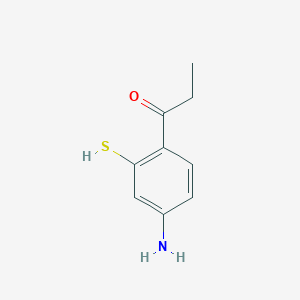

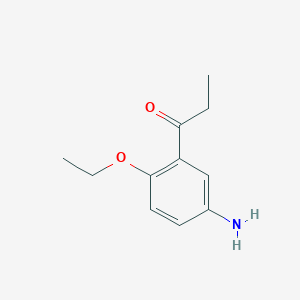
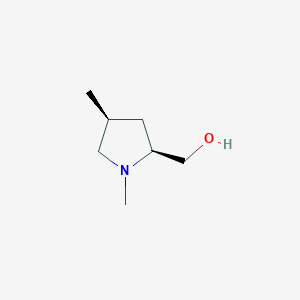
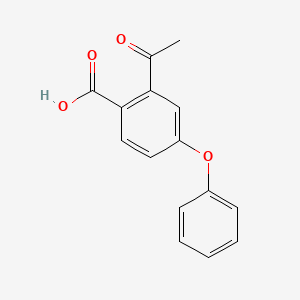
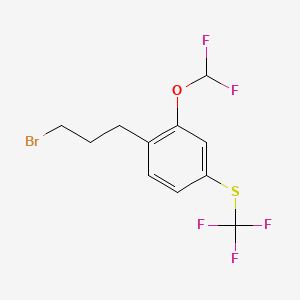
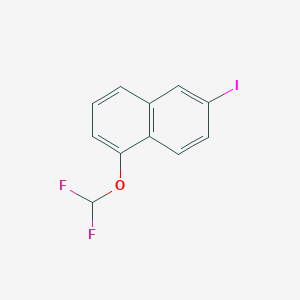
![7-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B14043812.png)
